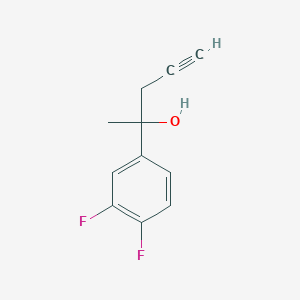
2-(3,4-Difluorophenyl)-4-pentyn-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Difluorophenyl)-4-pentyn-2-ol is an organic compound characterized by the presence of a difluorophenyl group and a pentyn-2-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-pentyn-2-ol typically involves the reaction of 3,4-difluorobenzaldehyde with propargyl alcohol under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by a reduction step to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and a suitable reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(3,4-Difluorophenyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(3,4-Difluorophenyl)-4-pentyn-2-one.
Reduction: Formation of 2-(3,4-Difluorophenyl)-4-penten-2-ol or 2-(3,4-Difluorophenyl)-4-pentanol.
Substitution: Formation of halogenated derivatives of the original compound.
科学研究应用
2-(3,4-Difluorophenyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism by which 2-(3,4-Difluorophenyl)-4-pentyn-2-ol exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluorophenyl group enhances the compound’s binding affinity and specificity towards these targets .
相似化合物的比较
Similar Compounds
2-Amino-4-(3,4-difluorophenyl)thiazole: Shares the difluorophenyl group but differs in the presence of a thiazole ring.
3,4-Difluorophenylboronic acid: Contains the same difluorophenyl group but is a boronic acid derivative.
Uniqueness
2-(3,4-Difluorophenyl)-4-pentyn-2-ol is unique due to its combination of a difluorophenyl group and a pentyn-2-ol moiety, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry make it a valuable compound for research and industrial applications.
生物活性
2-(3,4-Difluorophenyl)-4-pentyn-2-ol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound this compound features a difluorophenyl group attached to a pentyn-2-ol moiety. The presence of both a hydroxyl group and a terminal alkyne contributes to its reactivity and potential interactions with biological targets. The difluorophenyl substitution enhances lipophilicity, which may influence how the compound interacts with various biomolecules.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro experiments demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The mechanism of action appears to involve the induction of apoptosis in these cells, suggesting its potential as a therapeutic agent in cancer treatment.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In laboratory conditions, it demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its ability to disrupt bacterial cell membranes was noted, which may be attributed to the presence of the alkyne functional group .
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Alkyne : The initial step often involves the coupling of appropriate precursors to form the alkyne structure.
- Introduction of the Hydroxyl Group : This is usually achieved through hydration reactions or via nucleophilic substitution methods.
- Purification : The final product is purified using techniques such as column chromatography to ensure high yield and purity.
Case Studies
- Study on Anticancer Effects : A study published in a peer-reviewed journal reported that this compound significantly reduced cell viability in MDA-MB-231 cells compared to controls. The study utilized MTT assays to quantify cytotoxicity and found that the compound's IC50 was substantially lower than that of standard chemotherapeutics .
- Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial efficacy of this compound against several pathogens. The results indicated that it exhibited comparable activity to established antibiotics such as Gentamicin, suggesting its potential utility in treating infections caused by resistant strains .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| This compound | Contains difluorophenyl and alkyne moieties | Anticancer, antimicrobial |
| 2-(3-Trifluoromethylphenyl)-4-pentyn-2-ol | Trifluoromethyl group instead of difluorophenyl | Potential enzyme inhibition |
| 2-(2,4-Difluorophenyl)-4-pentyn-2-ol | Similar structure but different fluorine placement | Anticancer activity reported |
属性
分子式 |
C11H10F2O |
|---|---|
分子量 |
196.19 g/mol |
IUPAC 名称 |
2-(3,4-difluorophenyl)pent-4-yn-2-ol |
InChI |
InChI=1S/C11H10F2O/c1-3-6-11(2,14)8-4-5-9(12)10(13)7-8/h1,4-5,7,14H,6H2,2H3 |
InChI 键 |
RGQVRPUSMYFUAP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#C)(C1=CC(=C(C=C1)F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















